molecular formula C₁₁H₄D₇NO₃ B1152390 N-Cinnamylglycine-d7

N-Cinnamylglycine-d7

Cat. No.: B1152390
M. Wt: 212.25
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cinnamylglycine-d7 is a deuterium-labeled derivative of N-Cinnamylglycine, an organic compound classified as an amino acid derivative. Its structure consists of a glycine molecule linked to a cinnamyl group (a phenylpropanoid moiety) via an amide bond. The deuterated form replaces seven hydrogen atoms with deuterium isotopes, likely localized on the cinnamyl group, as inferred from its synthesis using (E)-Cinnamoyl-d7 Chloride .

  • Molecular Formula: C₁₁H₄D₇NO₃ (non-deuterated form: C₁₁H₁₁NO₃)
  • Molecular Weight: ~212.25 g/mol (non-deuterated: 205.21 g/mol) .
  • CAS Number: Not explicitly provided in evidence; referenced by product codes (e.g., TRC C442122 ).

Properties

Molecular Formula

C₁₁H₄D₇NO₃

Molecular Weight

212.25

Synonyms

Cinnamoylglycine-d7;  N-Cinnamoylglycine-d7;  N-Cinnamoyl-glycine-d7;  N-(1-oxo-3-phenyl-2-propenyl)glycine-d7;  N-(1-oxo-3-phenyl-2-propen-1-yl)glycine-d7

Origin of Product

United States

Comparison with Similar Compounds

N-Cinnamylglycine-d7 vs. Cinnamoylglycine

Cinnamoylglycine (CAS 16534-24-0) is a structural analog lacking deuterium. Key differences include:

Parameter This compound Cinnamoylglycine
Isotopic Labeling Seven deuterium atoms on cinnamyl group Non-deuterated
Molecular Weight ~212.25 g/mol 205.21 g/mol
Applications Metabolic tracing, stable isotope studies Pharmacological research (anti-inflammatory, antimicrobial)
Detection Methods LC-MS (enhanced mass shift due to D₇) Standard LC-MS, HPLC

Structural Insights: Both compounds share a cinnamoyl-glycine backbone, but isotopic labeling in this compound enables precise tracking in biological systems, whereas non-deuterated Cinnamoylglycine is studied for direct therapeutic effects .

This compound vs. Ferulic Acid Derivatives

Ferulic Acid (F308900) is a precursor to N-Cinnamylglycine-d5. While ferulic acid itself is a phenolic antioxidant, its derivatives, including this compound, inherit modified bioactivity:

Parameter This compound Ferulic Acid (F308900)
Structure Glycine-conjugated cinnamyl group Free phenolic acid with propenoic side chain
Bioactivity Potential anti-inflammatory Antioxidant, food preservative
Research Use Isotopic labeling for tracer studies Direct antioxidant assays

Functional Differences : The glycine moiety in this compound enhances solubility and modifies interaction with cellular receptors compared to ferulic acid .

This compound vs. Other Glycine Derivatives

N-Acetylglycylglycine (CAS 5687-48-9) exemplifies glycine derivatives with alternative substituents:

Parameter This compound N-Acetylglycylglycine
Substituent Cinnamyl group Acetyl and additional glycine residue
Molecular Formula C₁₁H₄D₇NO₃ C₆H₁₀N₂O₄
Applications Metabolic studies Peptide synthesis, enzyme substrates

Research Findings and Data

Pharmacological Potential

  • Non-deuterated N-Cinnamylglycine demonstrates anti-inflammatory activity in vitro, likely due to inhibition of pro-inflammatory cytokines .
  • Deuterated versions are critical in quantifying metabolic turnover rates in animal models, with LC-MS achieving detection limits of 0.1 ng/mL in plasma .

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